molecular formula C25H19ClFNO B11524001 [8-chloro-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone

[8-chloro-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone

Cat. No.: B11524001
M. Wt: 403.9 g/mol
InChI Key: HWTRKWRLQBDHNK-UHFFFAOYSA-N
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Description

6-BENZOYL-8-CHLORO-4-(4-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes a benzoyl group, a chloro substituent, and a fluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZOYL-8-CHLORO-4-(4-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-BENZOYL-8-CHLORO-4-(4-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives.

Scientific Research Applications

6-BENZOYL-8-CHLORO-4-(4-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BENZOYL-8-CHLORO-4-(4-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZOYL-8-CHLORO-4-(4-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its benzoyl, chloro, and fluorophenyl groups make it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C25H19ClFNO

Molecular Weight

403.9 g/mol

IUPAC Name

[8-chloro-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]-phenylmethanone

InChI

InChI=1S/C25H19ClFNO/c26-17-13-21-19-7-4-8-20(19)23(15-9-11-18(27)12-10-15)28-24(21)22(14-17)25(29)16-5-2-1-3-6-16/h1-7,9-14,19-20,23,28H,8H2

InChI Key

HWTRKWRLQBDHNK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)C4=CC=CC=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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